Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate
Overview
Description
Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate is a heterocyclic organic compound that contains a pyridazine ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
The compound contains a formyl group, a hydroxyl group, and an imide moiety, each of which can play a role in specific transformations or uses
Biochemical Pathways
It’s worth noting that similar compounds have been found to influence various biochemical pathways, including those involving nucleic acids .
Result of Action
Given the compound’s structure, it may have potential interactions with various cellular components, leading to a range of possible effects .
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various biomolecules . For instance, it has been shown to undergo alkylation with methyl bromoacetate . This suggests that Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate could potentially interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
It is known that the compound can undergo alkylation with methyl bromoacetate . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate typically involves the reaction of hydrazine derivatives with esters or acids. One common method involves the condensation of a hydrazine derivative with an ester, followed by cyclization to form the pyridazine ring. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- Methyl(3,6-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetate
- Methyl(3,6-dioxo-1,2,3,4-tetrahydro-4-pyridazinyl)acetate
Uniqueness
Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate is unique due to its specific structure and the presence of the pyridazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
IUPAC Name |
methyl 2-(3,6-dioxo-1,2-dihydropyridazin-4-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-13-6(11)3-4-2-5(10)8-9-7(4)12/h2H,3H2,1H3,(H,8,10)(H,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUPTTOGBOMLEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)NNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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